molecular formula C20H19NO4S B5116729 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine

6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine

Cat. No. B5116729
M. Wt: 369.4 g/mol
InChI Key: NIPYXZCKIFILAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine, also known as DMFBT, is a heterocyclic compound that has shown potential in scientific research. DMFBT belongs to the class of benzothiazines, which are known to possess diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is not well understood. However, it has been suggested that 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine exerts its pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is also soluble in various solvents, which makes it easy to administer in animal models. However, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has some limitations for lab experiments. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

There are several future directions for the study of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine. One potential direction is to investigate its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in the treatment of cancer. Additionally, it would be interesting to investigate the mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine in more detail, as this could provide insights into its pharmacological properties.

Synthesis Methods

6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine can be synthesized using various methods. One of the most common methods is the reaction between 2-aminothiophenol and 5-methylfurfural in the presence of acetic acid and acetic anhydride. The reaction yields 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine as a yellow solid with a melting point of 183-185°C.

Scientific Research Applications

6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been extensively studied for its potential in scientific research. It has been found to possess various pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-11-5-7-15(24-11)19-13-9-17(22-3)18(23-4)10-14(13)21-20(26-19)16-8-6-12(2)25-16/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYXZCKIFILAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=CC(=C(C=C3N=C(S2)C4=CC=C(O4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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